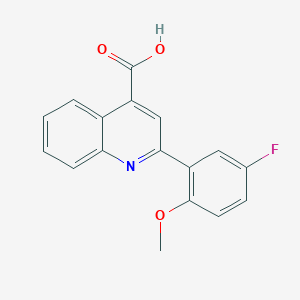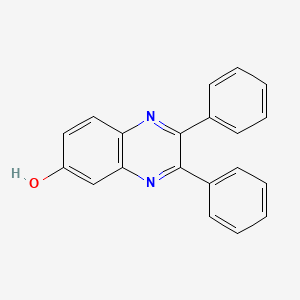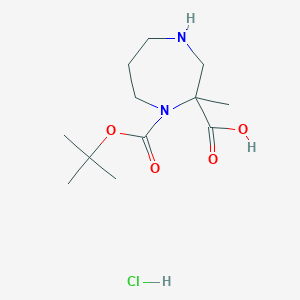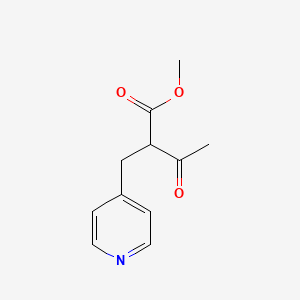
tert-butyl 4-(5-chloro-1-methyl-1H-pyrazol-3-yl)piperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 4-(5-chloro-1-methyl-1H-pyrazol-3-yl)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine carboxylates. This compound is characterized by the presence of a piperidine ring substituted with a tert-butyl ester group and a pyrazole ring with a chlorine and methyl substituent. It is often used as an intermediate in the synthesis of various biologically active molecules.
Vorbereitungsmethoden
The synthesis of tert-butyl 4-(5-chloro-1-methyl-1H-pyrazol-3-yl)piperidine-1-carboxylate typically involves multiple steps. One common synthetic route starts with tert-butyl-4-hydroxypiperidine-1-carboxylate as the starting material. The hydroxyl group is first converted into a leaving group, such as a mesylate or tosylate, which is then displaced by a nucleophile, such as a pyrazole derivative. The reaction conditions often involve the use of a base, such as potassium carbonate, and a polar aprotic solvent, such as dimethylformamide .
Analyse Chemischer Reaktionen
Tert-butyl 4-(5-chloro-1-methyl-1H-pyrazol-3-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom on the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 4-(5-chloro-1-methyl-1H-pyrazol-3-yl)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: It serves as a precursor in the synthesis of drugs targeting various diseases.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of tert-butyl 4-(5-chloro-1-methyl-1H-pyrazol-3-yl)piperidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to modulate their activity. The exact pathways involved can vary depending on the structure of the final biologically active molecule derived from this compound.
Vergleich Mit ähnlichen Verbindungen
Tert-butyl 4-(5-chloro-1-methyl-1H-pyrazol-3-yl)piperidine-1-carboxylate can be compared with other similar compounds, such as:
Tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate: This compound is also used as an intermediate in the synthesis of biologically active molecules.
1-Piperidinecarboxylic acid, 4-tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl): Another similar compound used in organic synthesis.
The uniqueness of this compound lies in its specific substitution pattern, which can impart distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C14H22ClN3O2 |
|---|---|
Molekulargewicht |
299.79 g/mol |
IUPAC-Name |
tert-butyl 4-(5-chloro-1-methylpyrazol-3-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C14H22ClN3O2/c1-14(2,3)20-13(19)18-7-5-10(6-8-18)11-9-12(15)17(4)16-11/h9-10H,5-8H2,1-4H3 |
InChI-Schlüssel |
KERNODNYNSAHIR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=NN(C(=C2)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-(3-Fluorophenyl)-2'-oxospiro[cyclopropane-1,3'-indoline]-5'-carboxylic acid](/img/structure/B11836943.png)


![4-Fluoro-N-(1-methyl-1-azaspiro[4.5]decan-4-yl)benzamide](/img/structure/B11836961.png)



![Hexanoic acid, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5-oxo-6-(triphenylphosphoranylidene)-, 1,1-dimethylethyl ester, (3R)-](/img/structure/B11836999.png)



